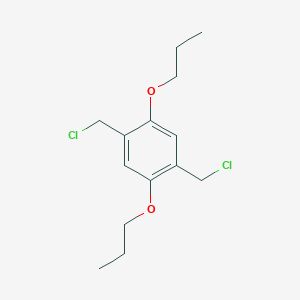
Aluminum;lanthanum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum;lanthanum is a compound formed by the combination of aluminum and lanthanum. Lanthanum is a rare earth element with the symbol La and atomic number 57. It is a soft, ductile, silvery-white metal that tarnishes slowly when exposed to air . Aluminum is a lightweight, silvery-white metal known for its high conductivity and resistance to corrosion . The combination of these two elements results in a compound with unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of aluminum;lanthanum can be achieved through various methods, including metallothermic reduction and chemical precipitation. One common method involves the reduction of lanthanum oxide using aluminum as a reducing agent
Industrial Production Methods: In industrial settings, this compound can be produced by mixing aluminum and lanthanum in a melting furnace. The mixture is heated to a temperature range of 725-745°C until it is completely fused. The molten alloy is then subjected to ultrasonic treatment to ensure homogeneity before being cast into the desired shape .
Analyse Des Réactions Chimiques
Types of Reactions: Aluminum;lanthanum undergoes various chemical reactions, including oxidation, reduction, and substitution. Lanthanum, in particular, tends to form compounds with nitrogen, carbon, boron, selenium, phosphorus, silicon, sulfur, and halogens .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include acids, bases, and halogens. For example, lanthanum reacts with hydrochloric acid to form lanthanum chloride and hydrogen gas. Similarly, aluminum reacts with oxygen to form aluminum oxide.
Major Products Formed: The major products formed from reactions involving this compound include lanthanum oxide, aluminum oxide, and various lanthanum halides. These products are often used in further chemical processes or as raw materials in industrial applications .
Applications De Recherche Scientifique
Aluminum;lanthanum has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions due to its ability to enhance reaction rates and selectivity . In biology and medicine, lanthanum compounds are used in the treatment of hyperphosphatemia, a condition characterized by elevated phosphate levels in the blood . In industry, this compound is used in the production of high-strength alloys and as a component in hybrid car batteries .
Mécanisme D'action
The mechanism of action of aluminum;lanthanum involves the formation of strong complexes with other elements and compounds. For example, lanthanum forms strong complexes with phosphate, inhibiting its absorption in the gastrointestinal tract and reducing serum phosphate levels . This property is particularly useful in medical applications for managing phosphate levels in patients with chronic kidney disease.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to aluminum;lanthanum include other rare earth metal-aluminum alloys, such as aluminum;cerium and aluminum;neodymium. These compounds share similar properties, such as high strength and resistance to corrosion .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of properties from both aluminum and lanthanum. The compound exhibits high thermal stability, excellent electrical conductivity, and strong catalytic activity, making it suitable for a wide range of applications in various fields .
Propriétés
Numéro CAS |
12004-32-9 |
|---|---|
Formule moléculaire |
AlLa |
Poids moléculaire |
165.8870 g/mol |
Nom IUPAC |
aluminum;lanthanum |
InChI |
InChI=1S/Al.La |
Clé InChI |
ZWOQODLNWUDJFT-UHFFFAOYSA-N |
SMILES canonique |
[Al].[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]-](/img/structure/B14468574.png)

![4-Methyl-2-azaspiro[5.5]undec-1-ene](/img/structure/B14468591.png)
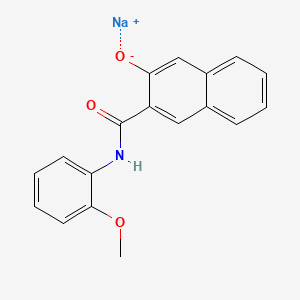

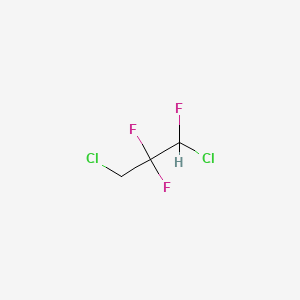
![Benzo[c][1,8]naphthyridine-3-carbaldehyde](/img/structure/B14468618.png)
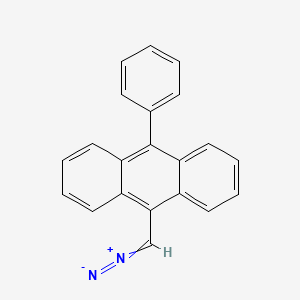

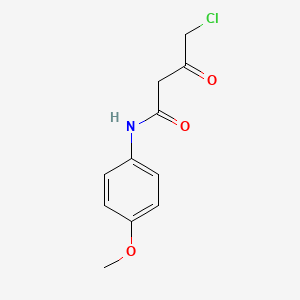
![3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B14468641.png)
![N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B14468643.png)
